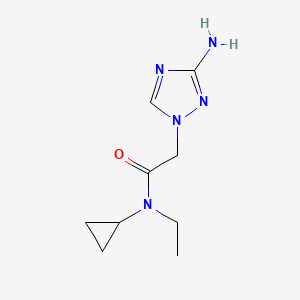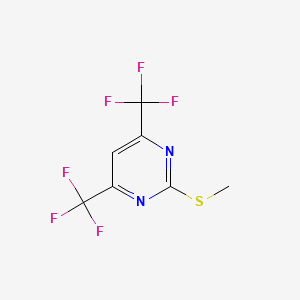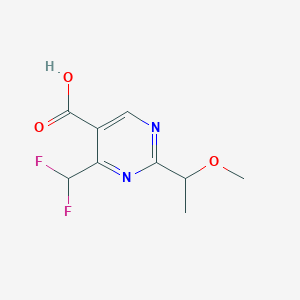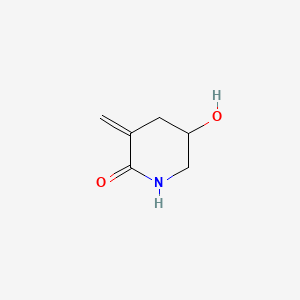![molecular formula C8H13NO2 B13482245 Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one CAS No. 2866253-82-7](/img/structure/B13482245.png)
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(4r,7r)-7-hydroxy-1-azaspiro[35]nonan-2-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or an aldehyde, while substitution reactions can introduce new functional groups into the spirocyclic structure.
Scientific Research Applications
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one can be compared with other similar spirocyclic compounds, such as:
1-azaspiro[3.5]nonan-2-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-oxaspiro[3.5]nonan-2-one:
2,7-diazaspiro[3.5]nonan-2-one: Contains an additional nitrogen atom, which may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2866253-82-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-hydroxy-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-6-1-3-8(4-2-6)5-7(11)9-8/h6,10H,1-5H2,(H,9,11) |
InChI Key |
KOPIXGVIZUVLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)


![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

